4-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole
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Overview
Description
4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole is a heterocyclic compound featuring a bromine atom, a bromodifluoromethyl group, and a methyl group attached to an imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bromodifluoromethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of difluoromethyl derivatives.
Scientific Research Applications
4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal or antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can enhance the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole
- 4-Bromo-1-(bromodifluoromethyl)-1H-indole
- 4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-pyrrole
Uniqueness
4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole is unique due to the presence of both a bromodifluoromethyl group and a methyl group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2763756-56-3 |
---|---|
Molecular Formula |
C5H4Br2F2N2 |
Molecular Weight |
289.9 |
Purity |
95 |
Origin of Product |
United States |
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